molecular formula C19H16ClN3O2 B2573738 2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide CAS No. 2248662-09-9

2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide

Cat. No.: B2573738
CAS No.: 2248662-09-9
M. Wt: 353.81
InChI Key: DTNFIEDBWIDIQQ-UHFFFAOYSA-N
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Description

2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a chloro-substituted indole ring and an azetidinone moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole ring is then chlorinated at the 5-position using reagents such as N-chlorosuccinimide (NCS) in the presence of a catalyst.

    Azetidinone Formation: The azetidinone moiety is synthesized separately, often through the cyclization of a β-lactam precursor.

    Coupling Reaction: The final step involves coupling the chlorinated indole with the azetidinone derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for purification processes such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl group in the azetidinone moiety, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group on the indole ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced azetidinone derivatives.

    Substitution: Substituted indole derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

In chemistry, 2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the indole ring, which is known to interact with various biological targets. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine

In medicinal research, this compound could be investigated for its potential therapeutic effects Indole derivatives are often explored for their anti-inflammatory, anticancer, and antimicrobial activities

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with enzymes, receptors, and other proteins, modulating their activity. The chloro group and azetidinone moiety may enhance binding affinity or selectivity towards certain targets, influencing pathways involved in inflammation, cell proliferation, or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Bromo-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide: Similar structure with a bromo group instead of chloro.

    2-(5-Methyl-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide: Similar structure with a methyl group instead of chloro.

    2-(5-Fluoro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide: Similar structure with a fluoro group instead of chloro.

Uniqueness

The presence of the chloro group in 2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide may confer unique reactivity and biological activity compared to its analogs. Chlorine atoms can influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets or altering its chemical reactivity.

Properties

IUPAC Name

2-(5-chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c20-13-6-7-16-15(9-13)12(10-21-16)8-18(24)22-17-11-23(19(17)25)14-4-2-1-3-5-14/h1-7,9-10,17,21H,8,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNFIEDBWIDIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1C2=CC=CC=C2)NC(=O)CC3=CNC4=C3C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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